Caprolactone acrylate

Catalog No.
S971024
CAS No.
110489-05-9
M.F
C9H14O4
M. Wt
186.207
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Caprolactone acrylate

CAS Number

110489-05-9

Product Name

Caprolactone acrylate

IUPAC Name

oxepan-2-one;prop-2-enoic acid

Molecular Formula

C9H14O4

Molecular Weight

186.207

InChI

InChI=1S/C6H10O2.C3H4O2/c7-6-4-2-1-3-5-8-6;1-2-3(4)5/h1-5H2;2H,1H2,(H,4,5)

InChI Key

RZFODFPMOHAYIR-UHFFFAOYSA-N

SMILES

C=CC(=O)O.C1CCC(=O)OCC1

Biomaterials for Drug Delivery and Tissue Engineering

One exciting area of research for CA is in the development of biomaterials for drug delivery and tissue engineering. The biocompatible nature of the caprolactone segment allows for the creation of scaffolds and hydrogels that can be implanted in the body with minimal rejection. The acrylate group, on the other hand, facilitates the incorporation of bioactive molecules or growth factors into the material design []. This combination offers researchers a platform to design targeted drug delivery systems or engineer tissues for regeneration purposes.

Here are some specific examples:

  • Researchers have explored using CA-based hydrogels for the controlled release of antibiotics, potentially aiding in localized treatment of infections [].
  • Studies have investigated the use of CA in the development of scaffolds for bone tissue engineering, with promising results for bone regeneration [].

Polymeric Materials with Tailored Properties

Another exciting application of CA lies in its ability to create novel polymeric materials with specific properties. By incorporating CA into polymers, researchers can achieve a balance between biodegradability, mechanical strength, and surface functionalities. The caprolactone segment imparts degradability, while the acrylate group allows for crosslinking and modification of the polymer backbone. This enables the design of polymers for various applications, such as:

  • Development of degradable hydrogels for wound healing or drug delivery
  • Creation of biocompatible coatings for implants or medical devices
  • Synthesis of elastomeric materials with tunable mechanical properties

Caprolactone acrylate is a versatile compound characterized by its structure, which includes both caprolactone and acrylate functional groups. It is represented by the chemical formula C9H14O4C_9H_{14}O_4 and is known for its reactivity in polymerization processes. Caprolactone acrylate is primarily utilized in the synthesis of various polymeric materials, particularly those requiring crosslinking capabilities and enhanced mechanical properties. Its unique combination of flexibility and strength makes it suitable for applications in coatings, adhesives, and biomedical materials .

  • Ring-Opening Polymerization: The cyclic structure of caprolactone allows for ring-opening polymerization, enabling the formation of polycaprolactone chains. This reaction can be initiated by various nucleophiles, leading to tunable polymer architectures .
  • Free Radical Polymerization: The acrylate functionality enables free radical polymerization, resulting in crosslinked networks that enhance the material's mechanical properties. This process is often employed in creating coatings and adhesives that require durability and resistance to environmental factors .
  • Crosslinking Reactions: Caprolactone acrylate can react with isocyanates and melamine-formaldehyde resins to form crosslinked structures that exhibit improved chemical resistance and mechanical performance .

Caprolactone acrylate exhibits notable biological activity, particularly in biomedical applications:

  • Biocompatibility: Studies have shown that polycaprolactone-based materials are generally biocompatible, making them suitable for tissue engineering and drug delivery systems .
  • Cell Response: The tunable properties of caprolactone acrylate allow for controlled cell responses, which are critical in applications such as scaffolding for tissue regeneration. The mechanical properties can be adjusted to promote cell adhesion and growth .

Several methods exist for synthesizing caprolactone acrylate:

  • Grafting Method: This involves grafting caprolactone onto hydroxyalkyl acrylates through ring-opening polymerization. This method allows for the creation of hydroxy-functionalized caprolactone acrylates that can be further polymerized to form complex structures .
  • Direct Esterification: Caprolactone can be directly reacted with acrylic acid or its derivatives under controlled conditions to produce caprolactone acrylate. This method typically requires careful temperature control to prevent unwanted side reactions .

Caprolactone acrylate has a wide range of applications across various industries:

  • Coatings: It is extensively used in UV-curable coatings due to its excellent adhesion, flexibility, and resistance to chemicals and abrasion .
  • Adhesives: The compound's strong bonding capabilities make it ideal for use in adhesives that require durability under stress .
  • Biomedical Materials: Its biocompatibility allows it to be used in drug delivery systems and scaffolds for tissue engineering .

Research has focused on the interaction of caprolactone acrylate with other compounds to enhance its properties:

  • With Isocyanates: Combining caprolactone acrylate with isocyanates results in urethane acrylates that improve mechanical strength and flexibility, making them suitable for demanding applications like automotive coatings .
  • With Other Acrylates: Blending with other acrylates can modify the thermal and mechanical properties of the resulting polymers, allowing for tailored performance characteristics .

Caprolactone acrylate shares similarities with several other compounds but possesses unique characteristics:

CompoundKey FeaturesUniqueness of Caprolactone Acrylate
Polyethylene glycol diacrylateUsed for hydrogels; good biocompatibilityEnhanced flexibility and chemical resistance
Hydroxyethyl methacrylateCommonly used in coatings; good adhesionSuperior impact resistance due to caprolactone structure
PolycaprolactoneBiodegradable; used in medical applicationsOffers both flexibility and crosslinking capabilities

Caprolactone acrylate stands out due to its ability to combine flexibility with high-performance characteristics derived from both its caprolactone and acrylate functionalities.

Molecular Architecture and Functional Analysis

IUPAC Nomenclature and Synonyms

Caprolactone acrylate is identified by the Chemical Abstracts Service number 110489-05-9 and represents a specialized acrylate monomer with significant commercial importance [1] [3]. The IUPAC nomenclature for this compound is "oxepan-2-one;prop-2-enoic acid," reflecting its dual molecular composition [2] [4]. The compound exists in two primary molecular configurations: as a mixture with the molecular formula C9H14O4 and molecular weight of 186.20 g/mol, and as an oligomeric form with the formula (C6H10O2)x·C5H8O3 and molecular weight of 345.41 g/mol [3] [4] [5].

The compound is known by several synonyms in industrial and academic literature, including "2-Oxepanone, homopolymer, 2-[(1-oxo-2-propenyl)oxy]ethyl ester," "caprolactone homopolymer ester with hydroxyethyl acrylate," and "epsilon-caprolactone homopolymer monoester with 2-hydroxyethyl acrylate" [3] [41]. Additional nomenclature includes "EM209" and various polymer-specific designations that reflect its oligomeric nature [3] [5].

Structural Features and Reactive Centers

Caprolactone acrylate exhibits a distinctive molecular architecture characterized by the presence of two primary functional groups: the acrylate moiety and the caprolactone segment [9] [12]. The structural framework consists of caprolactone chains terminated with a primary hydroxyl end-functionality, which positions the reactive hydroxyl group away from the main polymer chain [9] [12]. This unique positioning enhances the compound's crosslinking capabilities and provides superior mechanical properties compared to conventional acrylate monomers [12].

The acrylate functionality contains a terminal vinyl double bond (C=C) that serves as the primary reactive center for radical polymerization processes [26] [28]. This double bond demonstrates high reactivity toward free radical initiators and ultraviolet radiation, enabling rapid photopolymerization under appropriate conditions [28] [31]. The caprolactone segment contributes a seven-membered cyclic ester structure (oxepan-2-one) that imparts flexibility and thermal stability to the overall molecular framework [11] [14].

The compound's reactive centers include the terminal acrylate double bond capable of undergoing addition polymerization and the primary hydroxyl group that readily participates in crosslinking reactions with melamine-formaldehyde agents and multifunctional isocyanates [9] [12]. The InChI key RZFODFPMOHAYIR-UHFFFAOYSA-N and canonical SMILES notation C=CC(=O)O.C1CCC(=O)OCC1 provide precise structural identification for computational and database applications [4] [8].

Physical Properties

Physical State and Organoleptic Properties

Caprolactone acrylate presents as a transparent to colorless liquid at ambient temperature and pressure conditions [1] [17] [20]. The compound may exhibit a slight yellowish coloration upon aging or extended storage, which is characteristic of acrylate monomers containing hydroxyl functionalities [17] [33]. The material demonstrates a characteristic odor typical of acrylate compounds, though specific olfactory descriptors vary among commercial sources [17] [33].

The compound maintains its liquid state across a broad temperature range, with a melting point of 0°C (32°F) and a boiling point exceeding 266°C under atmospheric pressure [1] [3] [17]. This extensive liquid range contributes to its processability and handling characteristics in industrial applications [20]. The material exhibits negligible vapor pressure at standard temperature conditions, measuring approximately 0.003 mmHg at 20°C, indicating low volatility characteristics [33].

PropertyValueSource Reference
AppearanceTransparent liquid [1] [17] [20]
Physical StateLiquid [1] [17] [20]
ColorColorless to yellowish [17] [20] [33]
OdorCharacteristic acrylate odor [17] [33]
Melting Point0°C (32°F) [17] [33]
Boiling Point>266°C [1] [3] [17]
Vapor Pressure0.003 mmHg (20°C) [33]

Rheological Behavior and Density Parameters

The rheological properties of caprolactone acrylate demonstrate characteristics suitable for various processing applications [1] [18] [20]. The compound exhibits a density of 1.100 g/mL at 20°C, corresponding to a specific gravity of 1.0996 relative to water at the same temperature [1] [17] [18]. This density value reflects the combined influence of the acrylate and caprolactone structural components [1] [18].

Viscosity measurements reveal variations depending on the specific oligomeric composition and temperature conditions [1] [20]. Standard commercial grades typically exhibit viscosity values ranging from 26-29 centipoise at 25°C for certain formulations, while other preparations demonstrate higher viscosity values of approximately 80 centipoise under similar conditions [1] [20]. The refractive index of 1.4637 at 20°C provides an additional characteristic parameter for material identification and quality control purposes [1] [18] [20].

Surface tension measurements indicate a value of 31.3 dynes per centimeter, which influences the compound's wetting and adhesion properties in coating applications [20]. The glass transition temperature of 47°C represents a critical thermal property that affects the mechanical behavior of cured polymer networks derived from this monomer [20].

PropertyValueTemperatureSource Reference
Density1.100 g/mL20°C [1] [17] [18]
Specific Gravity1.099620/20°C [17] [33]
Viscosity80 cp25°C [1] [18]
Viscosity (Alternative)26-29 cps25°C [20]
Refractive Index1.463720°C [1] [18] [20]
Surface Tension31.3 dyne/cm25°C [20]
Glass Transition Temperature47°C- [20]

Solubility Profiles in Various Media

Caprolactone acrylate demonstrates limited solubility in aqueous media, consistent with its organic polymer structure and hydrophobic characteristics [22] [23] [33]. The compound is essentially insoluble in water, with solubility measurements indicating less than 1 gram per liter under standard conditions [33]. This hydrophobic nature stems from the predominant caprolactone backbone, which contributes to the overall non-polar character of the molecule [22] [23].

The compound exhibits excellent solubility in various organic solvents, particularly those with moderate to high polarity [22] [23]. Dichloromethane serves as an effective solvent for caprolactone acrylate, enabling processing and purification procedures under controlled conditions [24]. The material demonstrates compatibility with aromatic solvents, ketones, and polar aprotic solvents, reflecting the versatile solvation characteristics of the caprolactone polymer backbone [23].

Solvent selection for caprolactone acrylate processing requires consideration of the Hansen solubility parameters, which indicate compatibility with solvents having dispersive, polar, and hydrogen bonding components within specific ranges [22]. The compound's solubility behavior in different media directly influences its processing characteristics, purification methods, and ultimate application performance in polymer formulations [22] [23].

Chemical Reactivity Profile

Acrylate Functionality Reactivity

The acrylate functionality of caprolactone acrylate exhibits characteristic reactivity patterns typical of vinyl monomers capable of free radical polymerization [26] [28] [31]. The terminal double bond demonstrates high susceptibility to radical-initiated chain reactions, proceeding through conventional initiation, propagation, and termination mechanisms [28]. Under ultraviolet irradiation conditions, the acrylate group readily undergoes photopolymerization in the presence of suitable photoinitiators, enabling rapid curing processes essential for coating and adhesive applications [28] [31].

The reactivity of the acrylate functionality can be precisely controlled through the use of appropriate inhibitors and processing conditions [28] [34]. Free radical propagation rates are influenced by temperature, oxygen concentration, and the presence of chain transfer agents [28]. The compound demonstrates compatibility with various crosslinking chemistries, including reactions with multifunctional acrylates to form three-dimensional network structures [12] [15] [16].

Thermal initiation of acrylate polymerization occurs at elevated temperatures, typically above 60°C, depending on the specific initiator system employed [27] [32]. The reaction kinetics follow first-order behavior with respect to monomer concentration, and the polymerization rate can be effectively controlled through temperature and initiator concentration manipulation [31]. The acrylate functionality also participates in addition reactions with nucleophiles under appropriate conditions, providing additional routes for chemical modification [14] [26].

Caprolactone Segment Properties

The caprolactone segment within the molecular structure contributes distinctive properties that differentiate this compound from conventional acrylate monomers [9] [11] [12]. The seven-membered lactone ring provides inherent flexibility to polymer chains formed during polymerization, resulting in materials with enhanced impact resistance and elongation characteristics compared to traditional acrylate networks [9] [12]. The caprolactone component exhibits excellent chemical resistance, particularly toward hydrocarbon solvents, oils, and various environmental agents [9] [12].

The biodegradable nature of the caprolactone segment represents a significant advantage in applications requiring environmental compatibility [11] [23]. Under appropriate conditions, the ester linkages within the caprolactone structure undergo hydrolytic degradation, leading to controlled breakdown of polymer networks over extended time periods [10] [23]. This degradation behavior can be modulated through crystallinity control and the incorporation of specific catalytic species [11].

Ring-opening polymerization of the caprolactone component occurs under different conditions than acrylate polymerization, typically requiring metal-based catalysts or specific nucleophilic initiators [11] [14]. The caprolactone segment demonstrates thermal stability up to approximately 350°C, significantly higher than many conventional polymer backbones [23] [29]. This thermal resistance contributes to the overall stability of formulations containing caprolactone acrylate under processing and service conditions [29] [32].

General Manufacturing Information

2-Oxepanone, homopolymer, 2-[(1-oxo-2-propen-1-yl)oxy]ethyl ester: ACTIVE
FRI - indicates a polymeric substance containing no free-radical initiator in its Inventory name but is considered to cover the designated polymer made with any free-radical initiator regardless of the amount used.

Dates

Modify: 2024-02-18

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